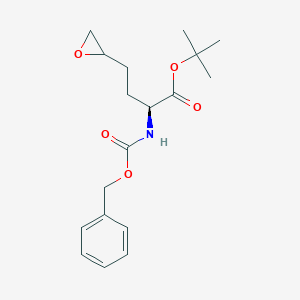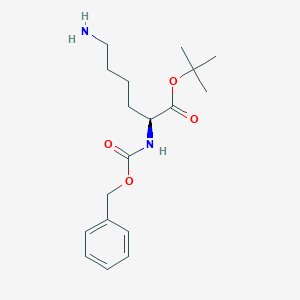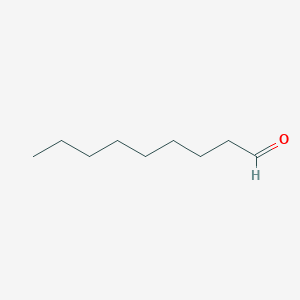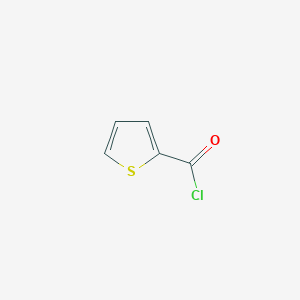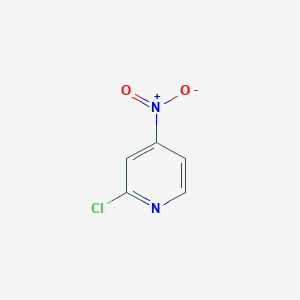
2,3,5-三甲氧基苯甲醛
描述
2,3,5-Trimethoxybenzaldehyde is an organic compound with the molecular formula C10H12O4. It is a trisubstituted aromatic aldehyde, characterized by the presence of three methoxy groups attached to a benzene ring and an aldehyde functional group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .
科学研究应用
2,3,5-Trimethoxybenzaldehyde has a wide range of applications in scientific research:
作用机制
Target of Action
2,3,5-Trimethoxybenzaldehyde is a key intermediate in the synthesis of trimethoprim . Trimethoprim is an antibiotic that is widely used in medical practice . It has antibacterial activity and significantly strengthens the bactericidal activity of sulfanilamide preparations .
Mode of Action
It is known to be used in the preparation of imine derivatives, which might exhibit glycosidase inhibitors . Glycosidase inhibitors can interfere with the breakdown of complex sugars in the body, which can have various therapeutic effects.
Biochemical Pathways
Trimethoprim inhibits bacterial dihydrofolate reductase, an enzyme involved in the production of nucleotides and proteins .
Result of Action
As a key intermediate in the synthesis of trimethoprim, it contributes to the antibacterial activity of this antibiotic .
准备方法
Synthetic Routes and Reaction Conditions: 2,3,5-Trimethoxybenzaldehyde can be synthesized through several methods. One common method involves the use of 1,2,3-trimethoxybenzene as a starting material. This compound undergoes a substitution reaction followed by an oxidation reaction to yield 2,3,5-trimethoxybenzaldehyde . Another method involves the formylation of 1,2,3-trimethoxybenzene using a Vilsmeier-Haack reagent .
Industrial Production Methods: For industrial production, the process typically involves the use of readily available and cost-effective raw materials. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is designed to be environmentally friendly and energy-efficient, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 2,3,5-Trimethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions
Major Products:
Oxidation: 2,3,5-Trimethoxybenzoic acid.
Reduction: 2,3,5-Trimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
相似化合物的比较
3,4,5-Trimethoxybenzaldehyde: Similar in structure but with different positions of the methoxy groups.
2,4,6-Trimethoxybenzaldehyde: Another isomer with methoxy groups at different positions.
2,3,4-Trimethoxybenzaldehyde: Similar structure with methoxy groups at different positions
Uniqueness: 2,3,5-Trimethoxybenzaldehyde is unique due to its specific arrangement of methoxy groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of specific pharmaceuticals and other organic compounds .
属性
IUPAC Name |
2,3,5-trimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-12-8-4-7(6-11)10(14-3)9(5-8)13-2/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEBBFDHPSOJLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437757 | |
| Record name | 2,3,5-Trimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-84-3 | |
| Record name | 2,3,5-Trimethoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005556843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5-Trimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5-TRIMETHOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J6AG33TAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3,5-trimethoxybenzaldehyde used in the synthesis of 4,6,7-trimethoxy-5-methylchromen-2-one?
A1: The research paper describes the use of 2,3,5-trimethoxybenzaldehyde as a starting material to synthesize 2′-hydroxy-4′,5′-dimethoxy-6′-methylacetophenone []. This acetophenone derivative serves as a key intermediate in confirming the structure of the naturally isolated coumarin, 4,6,7-trimethoxy-5-methylchromen-2-one. While the specific reaction steps are not detailed in the provided abstract, it suggests a multi-step synthesis utilizing 2,3,5-trimethoxybenzaldehyde as a building block to construct the desired coumarin structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B32949.png)
![2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32951.png)
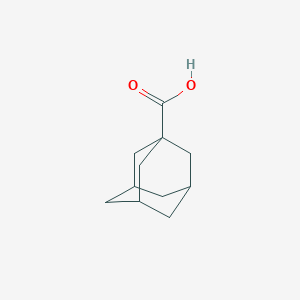
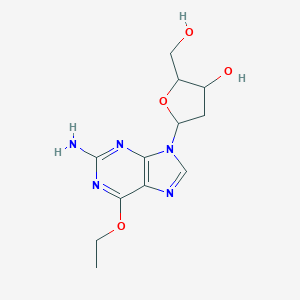
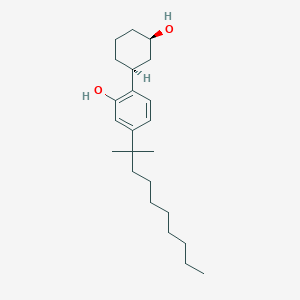
![tert-butyl (2S)-5-hydroxy-6-[[(5S)-2-hydroxy-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]-[(5S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B32963.png)
